molecular formula C5H11N3OS B1276007 Morpholine-4-carbothiohydrazide CAS No. 6499-15-6

Morpholine-4-carbothiohydrazide

Cat. No. B1276007
CAS RN: 6499-15-6
M. Wt: 161.23 g/mol
InChI Key: ACWSTHNVQZSSGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine-4-carbothiohydrazide derivatives has been explored through various methods. A novel series of metal complexes derived from (E)-N'-(furan-2-ylmethylene)morpholine-4-carbothiohydrazide (HL) was synthesized, involving reactions with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) . Similarly, (E)-N'-(2-hydroxybenzylidene)morpholine-4-carbothiohydrazide (H2L) and its metal chelates were synthesized, with the ligand acting as a monobasic tridentate ligand . A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols was described, highlighting a Pd-catalyzed carboamination reaction as a key step . Additionally, a series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides were synthesized using an appropriate synthetic route, demonstrating significant antimycobacterial activity .

Molecular Structure Analysis

Molecular modeling studies were conducted to substantiate the chemical structures of the synthesized compounds. For instance, molecular modeling was performed for the ligand and two representative complexes in the study of metal complexes derived from (E)-N'-(furan-2-ylmethylene)morpholine-4-carbothiohydrazide . The X-ray diffraction patterns indicated nano-sized particles and crystalline nature of the free organic ligand as well as its metal complexes . The X-ray structure analysis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provided insights into the geometry of the N–N double bond and the partial delocalization across the linear triazene moiety .

Chemical Reactions Analysis

The reactivity of morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide was studied, revealing that it reacts with alkyl halides in basic medium to afford S-substituted isothiourea derivatives, among other reactions . The complexing behavior of N-[(1E)-1-(1H-Benzimidazol-2-yl)ethylidene]morpholine-4-carbothiohydrazide with metal ions was investigated, showing that the ligands coordinate as tridentate (N N S) donor molecules in various complexes .

Physical and Chemical Properties Analysis

The thermal analyses of the metal complexes derived from (E)-N'-(furan-2-ylmethylene)morpholine-4-carbothiohydrazide supported the proposed thermal decomposition pathways, which start with the rupture of the long and weak N–NH bond . The thermal degradation processes of the (E)-N'-(2-hydroxybenzylidene)morpholine-4-carbothiohydrazide ligand and its metal complexes were in agreement with the proposed formulae . The photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine revealed its absorption spectra and emission properties . The antifungal activity of N-[(1E)-1-(1H-Benzimidazol-2-yl)ethylidene]morpholine-4-carbothiohydrazide and related ligand with metal ions was studied, with metal complexes showing higher activity than the free ligand .

Case Studies

The molluscicidal activity of the Co(II), Cu(II), and Cd(II) complexes derived from (E)-N'-(furan-2-ylmethylene)morpholine-4-carbothiohydrazide against Eobania vermiculata was screened, showing that combination with metaldehyde enhances the toxicity effect . The antimycobacterial activity of synthesized 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides was carried out using luciferase reporter phages (LRP) assay, with some compounds showing potent activity against Mycobacterium tuberculosis . The antibacterial and antifungal properties of the (E)-N'-(2-hydroxybenzylidene)morpholine-4-carbothiohydrazide ligand and its metal complexes were investigated, indicating that metal chelates exhibit more inhibitory effects than the free ligand . The electrocatalytic properties of a nickel(II) N'-(2-hydroxybenzylidene)morpholine-4-carbothiohydrazide complex for the hydrogen evolution reaction were evaluated, showing promising results .

Scientific Research Applications

Electrocatalyst for Hydrogen Evolution Reaction

Morpholine-4-carbothiohydrazide derivatives have been investigated for their potential as electrocatalysts in hydrogen evolution reactions. A nickel(II) complex containing morpholine-4-carbothiohydrazide exhibited significant catalytic activity, demonstrating two reduction peaks in cyclic voltammetry, indicative of its electrocatalytic properties (Abdulaziz, 2022).

Antimicrobial and Antifungal Activity

Compounds derived from morpholine-4-carbothiohydrazide have shown promising antimicrobial and antifungal activities. Studies have found that these derivatives are effective against a range of pathogenic bacteria and fungi, including Candida albicans. The enhanced activity of metal complexes of these derivatives compared to the free ligand indicates their potential in pharmaceutical applications (Al-Wahaibi et al., 2017); (El‐Sawaf & Anouar, 2020).

Complexing Behavior with Metal Ions

Morpholine-4-carbothiohydrazide ligands exhibit complexing behavior with various metal ions. Their coordination complexes with bivalent metal ions have been characterized, showing varying geometries and indicating a potential for diverse applications in inorganic chemistry and material science (Bala & Mishra, 2014).

Synthesis and Characterization of Derivatives

The synthesis and characterization of various morpholine-4-carbothiohydrazide derivatives, including their metal complexes, have been extensively researched. These studies contribute to understanding the structural properties and potential applications of these compounds in fields such as nanotechnology and material science (Bektaş et al., 2012).

Antibacterial and Modulating Activity

Morpholine derivatives have been evaluated for their antibacterial activities and their ability to modulate the activity of other compounds. Such studies are crucial in the development of new antimicrobial agents and in understanding the interactions between different pharmaceutical compounds (Oliveira et al., 2015).

Safety And Hazards

Morpholine-4-carbothiohydrazide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

A nickel(II) N′-(2-hydroxybenzylidene)morpholine-4-carbothiohydrazide complex has been evaluated as an electrocatalyst for the hydrogen evolution reaction (HER) in the presence of 0.2 M [NBu 4 ][BF 4 ], and deaerated DMF . This suggests potential future directions in the field of electrocatalysis.

properties

IUPAC Name

morpholine-4-carbothiohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3OS/c6-7-5(10)8-1-3-9-4-2-8/h1-4,6H2,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWSTHNVQZSSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406636
Record name morpholine-4-carbothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-4-carbothiohydrazide

CAS RN

6499-15-6
Record name morpholine-4-carbothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-aminomorpholine-4-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
ESA El-Samanody, SM Emam, EM Emara - Journal of Molecular Structure, 2017 - Elsevier
… The ligand (E)-N'-(furan-2-ylmethylene)morpholine-4-carbothiohydrazide (HL) was prepared by condensing equimolar ratios of 4-morpholinethiosemicarbazide (16.12 g) with furfural (…
Number of citations: 31 www.sciencedirect.com
AK El-Sawaf - Inorganica Chimica Acta, 2020 - Elsevier
The (E)-N′-(2-hydroxybenzylidene)morpholine-4-carbothiohydrazide (H 2 L) ligand and its chelates with Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) have been synthesized. Analytical and …
Number of citations: 4 www.sciencedirect.com
ESA El-Samanody, MW Polis, EM Emara - Journal of Molecular Structure, 2017 - Elsevier
… The present study oriented to investigate the mode of chelation of (E)-N′-(1-(4-aminophenyl)ethylidene)morpholine-4-carbothiohydrazide ligand towards some transition metals based …
Number of citations: 31 www.sciencedirect.com
F Abdulaziz, KM Alenezi, H El Moll, S Latif… - Int. J. Electrochem …, 2022 - researchgate.net
… In this study, a nickel(II) N′-(2-hydroxybenzylidene)morpholine-4-carbothiohydrazide complex has been evaluated as an electrocatalyst for the hydrogen evolution reaction (HER) in …
Number of citations: 1 www.researchgate.net
AK El-Sawaf, M Madkour, ESA El-Samanody - Inorganica Chimica Acta, 2023 - Elsevier
… -3-carbaldehyde and morpholine-4-carbothiohydrazide in hot ethanol in the presence of … -dihydroquinolin-3-yl)methylene)morpholine-4-carbothiohydrazide (HL) ligand as a final yellow …
Number of citations: 1 www.sciencedirect.com
F Alqahtani, AA Nassar, IU Din, F Abdulaziz… - International Journal of …, 2023 - Elsevier
… (2-hydroxybenzylidene)morpholine-4-carbothiohydrazide complex was investigated for the … (2-hydroxybenzylidene)morpholine-4-carbothiohydrazide complex as an electrocatalyst for …
Number of citations: 0 www.sciencedirect.com
ESA El‐Samanody, SA AbouEl‐Enein… - Applied …, 2018 - Wiley Online Library
A new tetradentate asymmetric Schiff base ligand; (E)‐N'‐(1‐(4‐((E)‐2‐hydroxybenzylideneamino)phenyl)ethylidene)morpholine‐4‐carbothiohydrazide (H 2 L) was prepared by …
Number of citations: 34 onlinelibrary.wiley.com
VNV Palakkeezhillam, J Haribabu… - Journal of Molecular …, 2023 - Elsevier
… Pyrrolidine-1-carbothiohydrazide and morpholine-4-carbothiohydrazide were synthesized according to the literature [27,28]. The compounds (PP1-PM1) were synthesized by refluxing …
Number of citations: 9 www.sciencedirect.com
NC Kasuga, Y Hara, C KoUMo, K Sekino… - … Section C: Crystal …, 1999 - scripts.iucr.org
Two novel zinc (if) complexes of a morpholine derivative of 2-acetylpyridine N4-substituted thio-semicarbazone, ie N'-[1-(2-pyridyl) ethylidene] morpho-line-4-carbothiohydrazide (HL), …
Number of citations: 14 scripts.iucr.org
NC Kasuga, A Ohashi, C Koumo, J Uesugi, M Oda… - Chemistry …, 1997 - journal.csj.jp
The reaction of Ni(OAc) 2 with N′-[1-(2-pyridyl)ethylidene]morpholine-4-carbothiohydrazide (HL) afforded two nickel(II) complexes, [Ni(L) 2 ] (1) and [Ni(L)(OAc)] (2), depending on …
Number of citations: 10 www.journal.csj.jp

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